4,5-Dihydro-oxypyrimidine
Description
Properties
IUPAC Name |
5,6-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-5-2-1-3-6-4/h2H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSQBWEHQUETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Strategies for 4,5 Dihydro Oxypyrimidine
Classical and Established Synthetic Routes to Dihydropyrimidine (B8664642) Scaffolds
The foundational methods for constructing dihydropyrimidine rings have been in practice for over a century and are characterized by their reliability and broad applicability. These routes typically involve the condensation of three or more components in a single pot or a stepwise approach involving the functionalization of a precursor followed by cyclization.
Cyclocondensation Reactions and Their Variants (e.g., Biginelli Reaction)
One of the most prominent and historically significant methods for the synthesis of dihydropyrimidines is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893. nih.gov This one-pot, three-component condensation reaction traditionally involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793), typically under acidic catalysis. nih.govjmchemsci.com While the classical Biginelli reaction yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones, variations in the starting materials can be employed to access other isomers and derivatives of the dihydropyrimidine core.
The reaction is generally carried out by heating the three components in the presence of a catalytic amount of a strong acid, such as hydrochloric acid, in a protic solvent like ethanol. jmchemsci.com The mechanism is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidine product.
Over the years, numerous modifications to the original Biginelli protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of various Lewis and Brønsted acid catalysts, ionic liquids, and microwave irradiation. rsc.orgnih.gov
Table 1: Examples of Catalysts Used in Biginelli and Biginelli-like Reactions
| Catalyst Type | Specific Examples | Typical Reaction Conditions | Reference |
| Brønsted Acids | HCl, H2SO4, p-TsOH | Reflux in ethanol | jmchemsci.com |
| Lewis Acids | Cu(OTf)2, FeCl3, InCl3 | Various solvents, often milder conditions | rsc.orgrsc.org |
| Heterogeneous Catalysts | Silica-supported CuCl2, Montmorillonite clay | Solvent-free or microwave irradiation | nih.gov |
| Ionic Liquids | [bmim]HSO4, [Btto][p-TSA] | Solvent-free, mild temperatures | nih.gov |
Precursor Functionalization and Ring-Closure Approaches
An alternative to multicomponent reactions is the stepwise synthesis involving the initial construction of a functionalized open-chain precursor, which is subsequently cyclized to form the dihydropyrimidine ring. This approach offers greater control over the regiochemistry of the final product, which can be crucial for accessing specific isomers like 4,5-dihydro-oxypyrimidine that may not be readily available through classical multicomponent reactions.
One such strategy involves the reaction of β-amino acids or their derivatives with a source of the N-C-N unit. For instance, the cyclization of N-acyl-β-amino acids can lead to the formation of dihydropyrimidones. This method allows for the pre-installation of substituents on the nitrogen atoms and at various positions of the β-amino acid backbone, thereby directing the formation of the desired dihydropyrimidine regioisomer. Spontaneous cyclization has been observed in some cases involving carbamate-containing intermediates derived from α-amino esters, leading to polyfunctionalized dihydropyrimidine-2,4-diones. nih.gov
Another approach involves the condensation of enamines with isocyanates or isothiocyanates. The enamine, which can be prepared from a β-dicarbonyl compound and an amine, reacts with the heterocumulene to form a linear intermediate that can then undergo intramolecular cyclization to yield the dihydropyrimidine. The choice of the starting materials and the reaction conditions can be tailored to favor the formation of the 4,5-dihydro isomer.
Modern and Efficient Synthetic Protocols for 4,5-Dihydro-oxypyrimidine
In recent years, the demand for more efficient, sustainable, and atom-economical synthetic methods has driven the development of novel strategies for the synthesis of dihydropyrimidines. These modern protocols often employ advanced catalytic systems and innovative reaction technologies.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of dihydropyrimidines has led to the development of highly efficient and selective methods. Various transition metals, including copper, iron, and lanthanides, have been utilized as catalysts in Biginelli-type reactions and other cyclization strategies. rsc.orgnih.gov
For example, copper(II) triflate has been shown to be an effective catalyst for the Biginelli reaction, allowing the synthesis of dihydropyrimidines under milder conditions. rsc.org Iron catalysts, such as iron(III) chloride, are attractive due to their low cost and low toxicity. rsc.org Lanthanide triflates have also been employed as highly active Lewis acid catalysts for the solvent-free synthesis of dihydropyrimidinones.
Beyond their use in classical multicomponent reactions, transition metals can also catalyze novel cyclization pathways. For instance, palladium-catalyzed cross-coupling reactions can be used to construct complex dihydropyrimidine derivatives by forming key carbon-carbon or carbon-nitrogen bonds in the final ring-closing step.
Table 2: Selected Transition Metal Catalysts for Dihydropyrimidine Synthesis
| Metal Catalyst | Reactants | Product Type | Key Advantages |
| Copper(II) triflate | Aldehyde, β-ketoester, urea | 3,4-Dihydropyrimidin-2(1H)-one | High efficiency, regioselectivity with certain substrates. rsc.org |
| Iron(III) chloride | Aldehyde, 1,3-dicarbonyl, urea | 3,4-Dihydropyrimidin-2(1H)-one | Low cost, environmentally benign. rsc.org |
| Lanthanide triflates | Aldehyde, β-ketoester, urea | 3,4-Dihydropyrimidin-2(1H)-one | High yields under solvent-free conditions. |
Organocatalytic and Biocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. Chiral organocatalysts, such as thioureas and phosphoric acids, have been successfully applied to the enantioselective Biginelli reaction, providing access to chiral dihydropyrimidines with high enantiomeric excess. These catalysts typically activate the reactants through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While the application of biocatalysis to the synthesis of 4,5-dihydro-oxypyrimidine is still an emerging area, enzymes such as lipases and proteases have been explored for their potential to catalyze key steps in the synthetic sequence, such as the formation of amide bonds in precursor molecules. The use of whole-cell biocatalysts is also a promising approach.
Flow Chemistry and Continuous-Flow Synthesis Approaches
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of dihydropyrimidines, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The Hantzsch dihydropyridine (B1217469) synthesis, which is mechanistically related to the Biginelli reaction, has been successfully adapted to continuous-flow processing using both microwave and conductive heating platforms. This suggests that similar flow-based approaches could be readily applied to the synthesis of 4,5-dihydro-oxypyrimidine.
In a continuous-flow setup, the reactants can be pumped through a heated reactor coil, optionally containing a solid-supported catalyst, to afford the product in a continuous stream. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purities. The integration of in-line purification techniques can further streamline the synthesis, making it a highly efficient and scalable approach for the production of these important heterocyclic compounds.
Microwave-Assisted and Sonochemical Syntheses
Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving technologies, with microwave irradiation and sonochemistry emerging as powerful tools for accelerating organic reactions. The synthesis of 4,5-dihydro-oxypyrimidine derivatives, primarily through the Biginelli reaction, has significantly benefited from these advanced methodologies.
Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to a dramatic reduction in reaction times, increased product yields, and cleaner reactions with fewer byproducts. researchgate.netbeilstein-journals.org In the context of dihydropyrimidine synthesis, microwave irradiation has been successfully applied, frequently in conjunction with solvent-free conditions, embodying principles of green chemistry. researchgate.netresearchgate.net For instance, the synthesis of dihydrobenzo nih.govslideshare.netimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within a remarkably short reaction time of just 2 minutes under microwave irradiation. nih.gov This rapid and efficient heating minimizes the potential for side reactions and decomposition of sensitive molecules. researchgate.net The use of solid supports like alumina (B75360) as an energy transfer medium under microwave conditions further enhances this process by avoiding the hazards associated with solution-phase reactions. researchgate.net
Sonochemical synthesis, which employs ultrasonic irradiation, offers another non-conventional method for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. This technique has been effectively used for the synthesis of various heterocyclic compounds. In the synthesis of 2-amino-1,4-dihydropyrimidines, ultrasonic irradiation has been shown to be an effective method, particularly when using catalysts like SnCl₂·2H₂O. nih.gov The application of ultrasound can lead to high yields under mild conditions, making it an attractive alternative to conventional heating methods. nih.gov
| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Microwave | Benzaldehyde, Ethyl Acetoacetate, Urea | Yb(OTf)₃ / Solvent-free | Shortened | Increased | organic-chemistry.org |
| Microwave | Aromatic aldehyde, Barbituric acid, Urea | L-proline / Solvent-free | 8-15 min | 79-92% | researchgate.net |
| Microwave | 2-aminobenzimidazole, Ethyl acetoacetate | - | 2 min | 74-94% | nih.gov |
| Ultrasound | Guanidine HCl, Benzaldehyde, Ethyl Acetoacetate | SnCl₂·2H₂O / DMF | - | Good | nih.gov |
Solvent-Free Reaction Conditions in Synthesis
The move towards environmentally benign chemical processes has popularized the use of solvent-free reaction conditions, a key principle of green chemistry. Eliminating volatile organic solvents reduces environmental pollution, minimizes waste, and can simplify product purification, often leading to more economical and safer synthetic protocols. organic-chemistry.org The synthesis of 4,5-dihydro-oxypyrimidines via the Biginelli reaction is particularly amenable to solvent-free approaches.
Solvent-free, or "dry media," reactions are often performed by grinding the solid reactants together, sometimes with a solid-supported catalyst, or by heating a mixture of the reactants in the absence of a solvent. researchgate.net These methods have been shown to be highly effective for the Biginelli condensation. For example, using Ytterbium triflate (Yb(OTf)₃) as a recyclable Lewis acid catalyst under solvent-free conditions not only increases the yields of dihydropyrimidinones but also shortens reaction times. organic-chemistry.org The catalyst can often be easily recovered and reused, adding to the economic and environmental benefits of the process. organic-chemistry.org
This approach is frequently combined with microwave irradiation, which provides efficient energy transfer for the solid-state reaction. researchgate.net A one-pot, three-component synthesis of novel 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones was successfully carried out using molybdate (B1676688) sulfuric acid as a catalyst under solvent-free conditions, affording the products in high yields (70–85%). nih.gov Similarly, a chiral Schiff base copper(II) complex has been used to catalyze the asymmetric Biginelli reaction under solvent-free conditions, producing chiral dihydropyrimidinones in high yields with good enantioselectivities. sphinxsai.com
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
| Aldehyde, β-ketoester, Urea | Yb(OTf)₃ | Solvent-free | Increased | organic-chemistry.org |
| Aryl glyoxals, Urea, Ethyl acetoacetate | Molybdate sulfuric acid | Solvent-free | 70-85% | nih.gov |
| Benzaldehyde, Ethyl acetoacetate, Urea | Chiral Schiff base copper(II) complex | Solvent-free, 90°C | 88% | sphinxsai.com |
| Aromatic aldehyde, Barbituric acid, Urea | L-proline | Solvent-free, Microwave | 79-92% | researchgate.net |
Stereoselective Synthesis of Chiral 4,5-Dihydro-oxypyrimidine Derivatives
The 4-aryl-4,5-dihydro-oxypyrimidine scaffold contains a stereogenic center at the C4 position, meaning it can exist as a pair of enantiomers. sphinxsai.com It has been established that the individual enantiomers of these compounds can exhibit significantly different, and sometimes opposing, pharmacological activities. mdpi.com For instance, in calcium channel modulation, the absolute configuration at C4 can act as a "molecular switch" between antagonist and agonist activity. mdpi.com This has driven the development of stereoselective synthetic methods to access enantiomerically pure dihydropyrimidines, which is a critical requirement for the development of new therapeutic agents. mdpi.commdpi.com
Asymmetric Catalysis in Dihydropyrimidine Formation
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. nih.govnih.gov In the context of the Biginelli reaction, both chiral organocatalysts and chiral metal complexes have been successfully employed to produce optically active 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.com
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have emerged as highly effective catalysts for this transformation. mdpi.comthieme-connect.com These catalysts can activate the reactants and control the facial selectivity of the key bond-forming steps, leading to products with high enantioselectivity. For example, Gong and co-workers reported an enantioselective three-component Biginelli reaction of aldehydes, (thio)urea, and β-keto esters catalyzed by a chiral phosphoric acid, furnishing the corresponding pyrimidinone derivatives in moderate to high yields and with high enantioselectivities. thieme-connect.com
Chiral Lewis acid catalysis, often involving metal complexes with chiral ligands, represents another successful approach. Kamali reported the use of a chiral Schiff base copper(II) complex as an effective catalyst for the asymmetric Biginelli reaction under solvent-free conditions. mdpi.com This method produced a series of (S)-enantiomers of DHPMs and their thione analogs in high yields (up to 95%) and with good enantiomeric excesses (up to 79% ee). sphinxsai.com
| Catalyst Type | Example Catalyst | Substrates | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | H₈-BINOL-derived | Aldehydes, (Thio)urea, β-keto esters | Moderate to High | High | thieme-connect.com |
| Chiral Schiff Base Metal Complex | Bis{(S)-(+)-(1-phenylethyl)-[(2-oxo-1H-benzo-1-ylidene)methyl]aminato}copper(II) | Aromatic aldehydes, Ethyl acetoacetate, Urea/Thiourea | 88-95% | up to 79% | sphinxsai.com |
| Primary Amine-Thiourea | Bifunctional amine-thiourea | Aldehydes, β-keto esters, Urea | Moderate to Good | up to 99% | researchgate.net |
Chiral Auxiliary-Based Synthetic Strategies
An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this strategy, a readily available, enantiomerically pure molecule (the auxiliary) is covalently attached to one of the starting materials. This auxiliary then directs the stereochemical outcome of the reaction by creating a diastereomeric transition state. After the desired transformation, the auxiliary can be cleaved and recovered.
While less common than catalytic methods for the Biginelli reaction, the chiral auxiliary approach has been explored. sphinxsai.com This method involves modifying one of the three components—the aldehyde, β-ketoester, or urea/thiourea—with a chiral group. For example, pseudoephenamine is a versatile chiral auxiliary that has been used in various asymmetric syntheses, showcasing the general principle of this approach. nih.gov In the context of dihydropyrimidine synthesis, chiral ligands have been used that can incorporate directly into one of the reactants, such as the aldehyde, effectively acting as an auxiliary to induce stereoselectivity. nih.gov Although this strategy can be highly effective, it is often less atom-economical than catalytic methods because it requires stoichiometric amounts of the chiral auxiliary and involves extra steps for its attachment and removal.
Enantioselective Transformations
Enantioselective transformations for producing chiral 4,5-dihydro-oxypyrimidines predominantly focus on the asymmetric Biginelli condensation, where the C4 stereocenter is established during the ring-forming multicomponent reaction. mdpi.comthieme-connect.com The development of efficient catalytic systems has been the primary goal, enabling direct access to enantioenriched products from achiral starting materials.
The use of chiral Brønsted acids, particularly phosphoric acids derived from BINOL, has proven to be a highly successful strategy. thieme-connect.com These catalysts are thought to activate the iminium ion intermediate and organize the reactants in the transition state through hydrogen bonding, leading to a highly ordered arrangement that favors the formation of one enantiomer over the other. mdpi.comthieme-connect.com
Similarly, chiral metal complexes function as Lewis acid catalysts, coordinating to the reactants to control the stereochemical outcome. The enantioselective synthesis of DHPMs using a chiral Schiff base copper(II) catalyst provides a clear example of this approach, yielding products with consistent S-configuration in good enantiomeric excess. sphinxsai.com In addition to these catalytic methods, the separation of enantiomers from a racemic mixture via chiral chromatography is another viable, albeit less direct, method for obtaining enantiomerically pure compounds. mdpi.com
Mechanistic Investigations of 4,5-Dihydro-oxypyrimidine Synthesis
The synthesis of 4,5-dihydro-oxypyrimidines is most famously achieved through the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). wikipedia.org Despite its discovery in 1891, the precise mechanism of the reaction has been a subject of extensive investigation and debate, with several pathways proposed over the years. nih.govslideshare.netacs.org
Three primary mechanistic pathways have been considered for the Biginelli reaction:
Iminium Pathway: This mechanism is now the most widely accepted. nih.govacs.org It begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgacs.org This electrophilic iminium ion is then attacked by the enol form of the β-ketoester. The resulting open-chain ureide intermediate subsequently undergoes cyclization via intramolecular condensation, followed by dehydration, to yield the final 3,4-dihydropyrimidin-2(1H)-one (DHPM). acs.org Extensive NMR spectroscopic studies by Kappe and others have provided strong experimental evidence supporting this pathway, demonstrating the formation of the key N-acyliminium ion. acs.org
Enamine Pathway: This route proposes that the initial step is the condensation between the β-ketoester and urea to form an enamine intermediate. This enamine then acts as the nucleophile, attacking the aldehyde, followed by cyclization and dehydration to form the DHPM. slideshare.net
Knoevenagel Pathway: In this proposed mechanism, the reaction starts with a Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This intermediate then undergoes a Michael-type addition with urea, followed by cyclization to give the final product. nih.govslideshare.net
While all three pathways converge to the same product, experimental evidence, particularly from NMR studies that failed to detect key intermediates of the Knoevenagel pathway, strongly favors the iminium pathway as the predominant mechanism under typical Biginelli reaction conditions. acs.org
Reaction Pathway Elucidation and Intermediates
The synthesis of dihydropyrimidine derivatives, including 4,5-Dihydro-oxypyrimidine, is most classically achieved through the Biginelli reaction. This one-pot, three-component condensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea. While a plethora of substituted dihydropyrimidines have been synthesized via this method, the specific pathways and intermediates for the unsubstituted 4,5-Dihydro-oxypyrimidine are extrapolated from these more complex examples.
The reaction mechanism of the Biginelli condensation is generally accepted to proceed through several key intermediates. The initial step is believed to be the formation of an acyl-iminium ion intermediate from the reaction of the aldehyde and urea. This is followed by the nucleophilic addition of the β-dicarbonyl compound. Subsequent cyclization and dehydration lead to the final dihydropyrimidine ring.
In the context of synthesizing derivatives, various intermediates have been identified. For instance, in the synthesis of 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine, a 5-chloro derivative was identified as a key intermediate that was not isolated but used directly in the subsequent reduction step.
Table 1: Proposed Intermediates in the Biginelli Reaction for Dihydropyrimidine Synthesis
| Intermediate Type | Description |
| Acyl-iminium ion | Formed from the condensation of an aldehyde and urea/thiourea; acts as the primary electrophile. |
| Michael adduct | Resulting from the nucleophilic attack of the enolate of the β-dicarbonyl compound on the iminium ion. |
| Cyclized intermediate | Formed through intramolecular condensation and elimination of a water molecule. |
Kinetic Studies and Rate Determining Steps
Kinetic studies focused specifically on the synthesis of the parent 4,5-Dihydro-oxypyrimidine are not extensively reported in the literature. However, kinetic analyses of related enzymatic reactions provide insights into the stability and reactivity of the dihydropyrimidine ring. For example, studies on dihydropyrimidine dehydrogenase, an enzyme that catalyzes the reduction of pyrimidines, have elucidated the kinetic mechanism of both the forward and reverse reactions, involving the formation and breakdown of dihydropyrimidines. These studies, while biological in nature, underscore the thermodynamic considerations that also play a role in the chemical synthesis of these compounds.
For the chemical synthesis via the Biginelli reaction, the rate-determining step is often debated and can be influenced by the specific reactants and catalysts used. In many proposed mechanisms, the initial condensation to form the iminium ion or the subsequent C-N bond formation during cyclization is suggested to be the slowest step. The use of various catalysts, such as Lewis acids, has been shown to significantly affect the reaction rates and yields of dihydropyrimidine derivatives.
Computational Modeling of Synthetic Mechanisms
Computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting stable intermediates, and understanding the energetics of synthetic pathways. For dihydropyrimidine synthesis, computational studies, particularly molecular docking, have been extensively used to predict the biological activity of various derivatives. These studies provide insights into the binding modes of dihydropyrimidine-based compounds with their biological targets, which can indirectly inform synthetic strategies by highlighting key structural features for activity.
While computational modeling of the synthetic mechanisms for the parent 4,5-Dihydro-oxypyrimidine is scarce, broader computational studies on the Biginelli reaction have been performed. These studies often use density functional theory (DFT) to model the reaction coordinates, transition states, and intermediate structures. Such computational approaches can help to validate proposed reaction pathways and provide a deeper understanding of the factors controlling the reaction's efficiency and selectivity. For instance, computational analyses can rationalize the role of catalysts in lowering the activation energy of the rate-determining step.
Table 2: Application of Computational Modeling in Dihydropyrimidine Research
| Modeling Technique | Application | Key Findings |
| Molecular Docking | Predicting binding affinity of dihydropyrimidine derivatives to biological targets (e.g., enzymes, receptors). | Identification of key intermolecular interactions (hydrogen bonds, hydrophobic interactions) crucial for biological activity. |
| Density Functional Theory (DFT) | Elucidating the reaction mechanism of the Biginelli condensation. | Calculation of transition state energies and reaction intermediates to support proposed mechanistic pathways. |
Chemical Reactivity, Derivatization, and Transformation Mechanisms of 4,5 Dihydro Oxypyrimidine
Reactions at the Nitrogen Atoms
The nitrogen atoms in the 4,5-dihydro-oxypyrimidine ring, particularly N-1 and N-3, are primary sites for alkylation and acylation, leading to a wide array of N-substituted derivatives. The specific outcome of these reactions can be influenced by the reaction conditions and the steric and electronic properties of the substituents.
Alkylation and Acylation Reactions
Alkylation of the dihydropyrimidine (B8664642) ring is a fundamental method for introducing organic substituents onto the nitrogen atoms. However, a notable characteristic of these reactions is the competition between N-alkylation and O-alkylation, stemming from the lactam-lactim tautomerism of the oxo-dihydropyrimidine core. nih.govnih.gov The choice of reagents, solvent, and temperature can direct the selectivity of the reaction. For instance, in the alkylation of related dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine systems, conducting the reaction at reflux temperature favored the formation of the 4-methyl (N-alkylation) product, whereas lower temperatures yielded the 5-methoxy (O-alkylation) derivative. nih.gov
Classical alkylating conditions, such as using methyl iodide in the presence of a base like potassium carbonate in DMF, are commonly employed. nih.gov The steric hindrance of substituents on the pyrimidine (B1678525) ring can also dictate the course of the reaction.
Acylation reactions, including sulfonylation, also target the nitrogen and oxygen atoms. The formation of O-acyl and O-sulphonyl derivatives is often promoted by the presence of a bulky substituent at the 2-position of the pyrimidine ring and the use of an acyl or sulphonyl halide with significant steric requirements. rsc.org In contrast, 2-dialkylamino-4-hydroxypyrimidines tend to undergo O-acylation and O-sulphonylation in high yields under various experimental conditions. rsc.org
Table 1: Alkylation Conditions and Products for Dihydropyrimidine-related Scaffolds This table is interactive. Click on the headers to sort the data.
| Starting Material Scaffold | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|
| 4,5-Dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5-one | CH₃I, K₂CO₃, DMF, room temperature | 5-Methoxy derivative (O-alkylation) | nih.gov |
| 4,5-Dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5-one | CH₃I, K₂CO₃, DMF, reflux | 4-Methyl derivative (N-alkylation) | nih.gov |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine, K₂CO₃, Acetone, reflux | O-alkylated pyrimidines (70-98% yield) | nih.gov |
| 2-Amino-4-hydroxypyrimidine | Pivaloyl chloride or Aroyl halides | O-Acyl derivatives | rsc.org |
Formation of N-Substituted Derivatives
The synthesis of N-substituted derivatives is a direct application of the alkylation and acylation reactions described previously. By carefully selecting the starting materials and reaction conditions, a diverse library of compounds with specific substitutions at the N-1 and N-3 positions can be generated. researchgate.net These substitutions are crucial for modulating the chemical and physical properties of the molecule. The synthesis of various 2,4,5-substituted pyrimidines often involves a key step of N-alkylation or N-arylation to build the final molecular architecture. nih.govnih.govmdpi.com The procedures for these substitutions are well-established, often involving standard alkylating agents in the presence of a suitable base. google.com
Reactions at the Carbon Atoms of the Dihydropyrimidine Ring
The carbon atoms of the dihydropyrimidine ring also participate in a range of chemical transformations, including addition reactions, functional group interconversions, and redox processes that can lead to aromatization of the ring.
Electrophilic and Nucleophilic Additions
The dihydropyrimidine ring can undergo electrophilic substitution, particularly when activated. For example, in a related pyrazolothienoquinazoline scaffold, an electrophilic attack by a nitrosonium ion (NO+) at the C-3 position was hypothesized to form a 3-nitroso derivative. nih.gov
Nucleophilic additions typically require activation of the pyrimidine ring. By forming N-substituted pyridinium-like salts, the ring becomes more electrophilic and susceptible to attack by nucleophiles. frontiersin.org Electron-rich (hetero)arenes, for instance, can selectively add to the C-4 position of these activated pyridinium (B92312) salts. frontiersin.org This strategy allows for the controlled formation of C-C bonds at specific positions on the heterocyclic ring.
Functional Group Interconversions on the Ring
Functional group interconversions (FGIs) are essential for elaborating the structure of the dihydropyrimidine core. imperial.ac.ukvanderbilt.edu A common transformation involves the modification of an oxo group. For instance, the 5-oxo group in a pyrazolothienopyrimidine can be converted to a 5-chloro derivative using phosphoryl chloride (POCl₃). nih.gov This chloro-substituted intermediate is then a versatile precursor for further reactions, such as reduction. nih.gov
Other examples of FGIs on related heterocyclic systems include the reduction of an ester group to a primary alcohol, which can be subsequently oxidized to an aldehyde. nih.gov Furthermore, the hydrolysis of an ester on the ring to a carboxylic acid, followed by thermal decarboxylation, represents another pathway for modifying the ring's substitution pattern. nih.gov
Table 2: Examples of Functional Group Interconversions on Dihydropyrimidine-related Rings This table is interactive. Click on the headers to sort the data.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| 5-Oxo | POCl₃ | 5-Chloro | nih.gov |
| Ester | LiAlH₄ or similar reducing agents | Primary alcohol | nih.gov |
| Primary alcohol | PCC or similar oxidizing agents | Aldehyde | nih.gov |
| 3-Carboxylate Ester | NaOH or HCl (hydrolysis) | 3-Carboxylic acid | nih.gov |
| 3-Carboxylic acid | HCl 12M, reflux | Decarboxylation (H at C-3) | nih.gov |
Oxidative and Reductive Transformations
One of the most significant transformations of the 4,5-dihydropyrimidine ring is its oxidation to the corresponding aromatic pyrimidine. This dehydrogenation can be achieved using various chemical oxidizing agents. nih.gov For example, the aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, previously thought to be impossible, has been successfully carried out. mdpi.com Anodic oxidation also serves as an effective method for achieving this two-electron dehydrogenation. nih.gov The ease of oxidation can sometimes lead to spontaneous aromatization of the dihydro derivative. nih.gov
Conversely, reductive transformations are also crucial. The reduction of a chloro-substituted pyrimidine, formed via FGI from an oxo group, can be accomplished using sodium borohydride (B1222165) (NaBH₄) or through catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) and a palladium catalyst. nih.gov These reduction and oxidation reactions are fundamental to the chemistry of pyrimidines and their dihydro precursors. umich.edu
Ring-Opening and Ring-Closure Reactions Involving 4,5-Dihydro-oxypyrimidine
The stability of the dihydropyrimidine ring is conditional and can be compromised by nucleophilic attack, leading to cleavage and subsequent rearrangement. These pathways are fundamental to the derivatization and metabolic fate of this class of compounds.
Hydrolytic and Solvolytic Ring Cleavage
The dihydropyrimidine ring is susceptible to cleavage under various conditions, a reaction often initiated by the nucleophilic attack of a solvent molecule. This process, known as solvolysis, involves the solvent acting as the nucleophile to break a bond within the substrate. wikipedia.orgyoutube.com When water is the solvent, the reaction is termed hydrolysis.
A notable example of solvolytic cleavage is the hydrazinolysis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), often synthesized via the Biginelli reaction. wikipedia.org Treatment of DHPM esters with hydrazine (B178648) hydrate (B1144303) can lead to an unexpected ring cleavage. The proposed mechanism involves the initial attack of hydrazine at the C6 position of the pyrimidine ring, followed by cleavage of the C5-C6 bond. This sequence ultimately yields pyrazoles, arylidenehydrazines, and urea (B33335) or thiourea (B124793) as the final products. While hydrolysis of the ester group at C5 can occur, the primary pathway under hydrazinolytic conditions is the cleavage of the heterocyclic ring itself.
Studies on fused pyrimidine systems, such as 2-aryl- wikipedia.orgrsc.orgacs.orgtriazolo[1,5-c]quinazolines, have shown that the pyrimidine portion of the molecule can undergo hydrolytic cleavage in acidic solutions, like hydrochloric acid, at elevated temperatures. This process results in the formation of substituted triazolyl-phenyl-amines, demonstrating the lability of the pyrimidine ring under aqueous acidic conditions.
The susceptibility to cleavage is influenced by the substituents on the ring and the reaction conditions, as illustrated in the table below summarizing the solvolysis of a typical Biginelli compound.
| Reactant | Conditions | Major Products | Reaction Type |
|---|---|---|---|
| Ethyl 4-aryl-6-methyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate | Hydrazine hydrate, reflux | 5-Methyl-1H-pyrazole-4-carboxylic acid, Arylidenehydrazine, Urea | Solvolytic Ring Cleavage (Hydrazinolysis) |
| Ethyl 4-aryl-6-methyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate | Aqueous NaOH or HCl | 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | Ester Hydrolysis (Ring Intact) nih.gov |
Rearrangement Reactions and Isomerizations
Rearrangements involving the opening and closing of the pyrimidine ring are crucial transformations that allow for the synthesis of diverse heterocyclic structures. The Dimroth and ANRORC mechanisms are classic examples of such processes.
The Dimroth rearrangement is an isomerization that involves the transposition of endo- and exocyclic heteroatoms within a heterocyclic system through a ring-opening, bond-rotation, and ring-closure sequence. nih.govwikipedia.orgnih.gov This rearrangement can be catalyzed by acid, base, or heat. nih.gov For pyrimidine derivatives, a common example is the conversion of 1-alkyl-2-imino-1,2-dihydropyrimidines into 2-alkylaminopyrimidines. The mechanism typically begins with the addition of water to form a hemiaminal, followed by ring-opening to an amino-aldehyde intermediate, which then re-closes to yield the thermodynamically more stable rearranged product. wikipedia.org
A related and more general process is the SN(ANRORC) mechanism , which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism explains nucleophilic substitution reactions on heterocyclic rings where a direct displacement is not observed. wikipedia.org Isotopic labeling studies have been instrumental in proving this pathway, demonstrating that in the reaction of substituted pyrimidines with metal amides, an endocyclic nitrogen atom is displaced and becomes an exocyclic part of the final product. wikipedia.org This mechanism is distinct from other substitution pathways like SNAr or aryne mechanisms. wikipedia.org
A practical application of these principles is the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines. This transformation proceeds in high yield under microwave conditions with aqueous NaOH and is understood to occur via an ANRORC-type mechanism. The process is initiated by the addition of a hydroxide (B78521) ion, which leads to the opening of the pyrimidine ring. Subsequent rotation and re-cyclization result in the formation of the more stable pyridine (B92270) ring.
Photochemical and Electrochemical Reactivity of 4,5-Dihydro-oxypyrimidine
The unsaturated nature of the dihydropyrimidine ring and the presence of heteroatoms make it susceptible to photochemical and electrochemical transformations. These methods offer alternative, often milder, pathways for derivatization compared to traditional thermal reactions.
Photochemical reactions of 5,6-dihydropyrimidines can lead to dehydrogenation, restoring the aromatic pyrimidine ring. This oxidation can be achieved with light (λ > 300 nm) in the presence of transition metal salts that act as sensitizers. The proposed mechanism involves hydrogen atom abstraction by a hydroxyl radical. researchgate.net Other photochemical reactions observed in related heterocyclic systems include rearrangements and ring contractions. For instance, photolysis of pyrimidine N-oxides can lead to rearrangement into imidazole (B134444) derivatives.
Electrochemical methods provide a powerful tool for both the synthesis and functionalization of pyrimidine derivatives. mdpi.com The electrochemical reduction of pyrimidine compounds has been studied using techniques like cyclic voltammetry, revealing a series of cathodic peaks corresponding to reduction processes. researchgate.netshd.org.rs These studies can also determine physicochemical properties like pKa values. shd.org.rs More recently, electrochemistry has been employed for synthetic applications, such as the regioselective C-H selenylation of pyrazolo[1,5-a]pyrimidines. chemrxiv.org This method uses graphite (B72142) electrodes in an undivided cell, offering a rapid, environmentally friendly protocol that avoids harsh oxidants. chemrxiv.org
The photophysical properties of related dihydro-heterocyclic systems, such as 1,4-dihydroazolo[5,1-c] wikipedia.orgrsc.orgacs.orgtriazines, have been investigated, revealing their potential as fluorescent dyes. The data below highlights key characteristics.
| Property | Observed Range |
|---|---|
| Emission Maxima (λem) | 433–487 nm |
| Fluorescence Quantum Yield (ΦF) | 6.1–33.3% |
| Stokes Shift | Large |
Exploration of Novel Reactivity Profiles and Catalytic Functions
Research into dihydropyrimidine chemistry continues to uncover novel reactivity and potential catalytic applications. The development of mild and efficient catalytic systems for the synthesis and modification of these scaffolds is a key area of focus.
One area of exploration is the use of novel catalysts for the Biginelli reaction itself, which is the primary route to many dihydropyrimidinone precursors. Catalysts such as copper triflate and CuFe₂O₄ magnetic nanoparticles have been shown to be effective, often under environmentally friendly conditions. mdpi.comrsc.org The reusability of heterogeneous catalysts like CuFe₂O₄ makes these processes more sustainable. mdpi.com
Furthermore, the dihydropyrimidine core can be a platform for developing new transformations. The dehydrogenation of dihydropyrimidinones to their corresponding aromatic pyrimidines is a non-trivial but important reaction. acs.org A mild and practical procedure has been developed using catalytic amounts of a copper salt with tert-butylhydroperoxide (TBHP) as the terminal oxidant. acs.org This catalytic system is broadly applicable and represents a significant improvement over stoichiometric or harsh oxidizing agents. acs.org
The inherent structure of dihydropyrimidines also plays a role in biocatalysis. Dihydropyrimidine dehydrogenase (DPD), for example, is an enzyme that catalyzes the NADPH-dependent reduction of uracil (B121893) and thymine (B56734) to the corresponding 5,6-dihydropyrimidines, which is the rate-limiting step in their metabolism. nih.gov Understanding the mechanism of such enzymes provides insight into the biological reactivity of the pyrimidine ring and can inspire the design of new synthetic catalysts.
Advanced Spectroscopic Characterization and Computational Insights into 4,5 Dihydro Oxypyrimidine Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of 4,5-Dihydro-oxypyrimidine in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the precise assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts and the determination of through-bond and through-space correlations, which are fundamental to defining its molecular architecture.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and thermodynamics of conformational exchange processes. For 4,5-Dihydro-oxypyrimidine, DNMR could be employed to investigate processes such as ring inversion or puckering. By monitoring changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers and equilibrium constants for these dynamic processes, providing valuable insights into the molecule's flexibility and conformational preferences.
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) spectroscopy provides structural information about molecules in their solid, crystalline, or amorphous forms. rsc.orgpreprints.org For 4,5-Dihydro-oxypyrimidine, ssNMR could be used to study its structure and packing in the solid state, which may differ from its conformation in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of 4,5-Dihydro-oxypyrimidine and for elucidating its fragmentation pathways upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. ucla.edualevelchemistry.co.ukthermofisher.comnih.gov This precise mass measurement allows for the unambiguous determination of the elemental formula of 4,5-Dihydro-oxypyrimidine, distinguishing it from other compounds that may have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of the compound.
Table 2: Exact Mass Calculation for 4,5-Dihydro-oxypyrimidine
| Formula | Calculated Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation of ions. youtube.comresearchgate.net In an MS/MS experiment, the molecular ion of 4,5-Dihydro-oxypyrimidine is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. By analyzing the masses of the fragment ions, it is possible to deduce the fragmentation pathways, which provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. This detailed fragmentation analysis helps to confirm the proposed structure and can be used to differentiate between isomers.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 4,5-Dihydro-oxypyrimidine |
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Studies
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio. nih.govnih.gov This method is particularly valuable for distinguishing between isomers, isobars, and different conformers of a molecule that would be indistinguishable by mass spectrometry alone. nih.gov
In the context of a molecule like 4,5-Dihydro-oxypyrimidine, which possesses a non-planar ring system, multiple conformations (e.g., different ring puckering states) can exist in equilibrium. IM-MS allows for the separation of these gas-phase conformers, providing insights into the molecule's conformational flexibility. nih.gov The technique measures the collision cross-section (CCS) of an ion, which is a value related to its rotational average projected area. Different conformers will have distinct CCS values, allowing for their separation and characterization.
While specific IM-MS studies on 4,5-Dihydro-oxypyrimidine are not prevalent in the literature, the application of this technique to larger, flexible proteins demonstrates its utility in resolving discrete conformational states. nih.gov For a small molecule like a dihydropyrimidine (B8664642) derivative, IM-MS could be instrumental in identifying and quantifying the relative abundance of different ring conformations present in the gas phase.
Table 1: Key Aspects of Ion Mobility-Mass Spectrometry for Conformational Analysis
| Feature | Description | Relevance to 4,5-Dihydro-oxypyrimidine |
|---|---|---|
| Separation Principle | Separation of ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. nih.gov | Can distinguish between different puckered conformations of the dihydropyrimidine ring. |
| Key Measurement | Collision Cross-Section (CCS), a parameter related to the ion's shape and size. nih.govnih.gov | Each stable conformer would exhibit a unique CCS value. |
| Coupling with MS | Provides mass-to-charge ratio information for mobility-separated ions, enabling unambiguous identification. nih.gov | Confirms the identity of the analyzed species while providing conformational data. |
| Application | Separation of isomers, isobars, and conformers; analysis of protein folding and flexibility. nih.govnih.gov | Could be used to study the effects of substitution on the conformational landscape of the dihydropyrimidine ring. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of compounds by examining their characteristic vibrational modes. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its natural vibrational frequencies. youtube.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light provides information about the molecule's vibrational levels. youtube.com These two techniques are often complementary, as the selection rules governing them differ.
For the 4,5-dihydropyrimidine core structure, these methods can identify functional groups and provide a detailed "fingerprint" of the molecule, which is sensitive to its specific conformation and intermolecular interactions. nih.govresearchgate.net
The vibrational spectrum of a dihydropyrimidine derivative is composed of numerous bands, each corresponding to a specific molecular motion, such as the stretching or bending of bonds. The assignment of these bands to their respective vibrational modes is a critical step in spectral interpretation. Studies on related pyrimidine (B1678525) structures show that certain modes are particularly informative. nih.govnih.gov For instance, hydrogen bonding can induce shifts to higher energy (blue shifts) in certain ring modes. nih.govresearchgate.net
Characteristic vibrational modes for a 4,5-Dihydro-oxypyrimidine-like structure would include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. Its position is sensitive to hydrogen bonding.
C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
C=O stretching: The carbonyl group gives rise to a strong, characteristic band, typically in the 1650-1750 cm⁻¹ region.
C=N and C=C stretching: These ring vibrations are expected in the 1500-1650 cm⁻¹ range.
Ring puckering and deformation modes: These lower-frequency vibrations, often found in the fingerprint region (< 1500 cm⁻¹), are highly sensitive to the ring's conformation.
Table 2: Expected Characteristic Vibrational Modes for a Dihydropyrimidine Scaffold
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR, Raman |
| C-H (aliphatic) Stretch | 2800 - 3000 | IR, Raman |
| C=O Stretch | 1650 - 1750 | IR (strong), Raman |
| C=N / C=C Ring Stretch | 1500 - 1650 | IR, Raman |
| N-H Bend | 1550 - 1650 | IR |
To achieve unambiguous assignment of complex vibrational spectra, experimental data is frequently correlated with theoretical calculations. nih.govnih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to compute the optimized geometry and vibrational frequencies of a molecule. nih.govmdpi.com
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. nih.gov By comparing the scaled theoretical frequencies with the measured IR and Raman bands, a reliable assignment can be made. Furthermore, these calculations provide a visualization of the atomic motions for each vibrational mode, aiding in a deeper understanding of the molecule's dynamics. nih.gov
Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies
| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3410 | 3405 | N-H Stretch |
| 1705 | 1701 | C=O Stretch |
| 1620 | 1615 | C=N Stretch / Ring Mode |
| 1585 | 1580 | Ring Deformation |
X-ray Crystallography and Solid-State Structural Elucidation
The flexible, non-aromatic dihydropyrimidine ring can adopt various non-planar conformations. X-ray crystallographic studies of related compounds have shown that the ring often exists in conformations such as a "flattened sofa" or a "half-chair". researchgate.net In a sofa conformation, one atom is displaced from the plane formed by the other five atoms of the ring. The specific conformation adopted can be influenced by the nature and position of substituents on the ring.
Table 4: Observed Conformations of the Dihydropyrimidine Ring in Crystal Structures of Derivatives
| Compound Type | Observed Conformation | Reference |
|---|---|---|
| Thiazolo[3,2-a]pyrimidine derivative | Flattened Sofa | researchgate.net |
| Thiazolo[3,2-a]pyrimidine derivative | Half-Chair | researchgate.net |
The way molecules are arranged in a crystal lattice is dictated by a network of intermolecular interactions. For dihydropyrimidine derivatives, hydrogen bonding is a dominant force in determining the crystal packing. researchgate.netnih.gov N-H groups frequently act as hydrogen bond donors, while carbonyl oxygens and pyrimidine nitrogen atoms serve as acceptors, leading to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net
In addition to strong N-H···O or N-H···N hydrogen bonds, weaker interactions such as C-H···O and C-H···N also play a significant role in stabilizing the crystal structure. researchgate.net In derivatives containing aromatic substituents, π-π stacking interactions, where the electron clouds of adjacent rings overlap, can also be a key packing feature, with typical centroid-to-centroid distances around 3.6 Å. researchgate.net
| Chalcogen Bonding | Non-covalent interaction involving a chalcogen atom (e.g., S). | Observed in sulfur-containing dihydropyrimidine analogues. nih.gov |
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties. While dedicated polymorphism studies on the parent compound, 4,5-Dihydro-oxypyrimidine, are not extensively detailed in publicly available literature, research into the crystal structures of its derivatives provides significant insight into the factors governing their solid-state assembly.
The crystal packing of dihydropyrimidine derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The presence of N-H and C=O groups in the 4,5-Dihydro-oxypyrimidine core allows for the formation of robust hydrogen bond synthons, which direct the assembly of molecules in the crystal lattice. The specific arrangement of these hydrogen bonds can lead to different packing motifs and, consequently, the potential for polymorphism.
Furthermore, the introduction of various substituents onto the dihydropyrimidine scaffold can alter the intermolecular interactions and lead to diverse crystalline structures. For instance, the presence of aromatic rings can introduce π-π stacking interactions, which, in conjunction with hydrogen bonding, contribute to the stability of the crystal lattice. The interplay of these non-covalent interactions dictates the final crystal structure, and subtle changes in crystallization conditions can favor the formation of different polymorphs.
Tautomerism, the existence of structural isomers that readily interconvert, can also play a role in the solid-state chemistry of dihydropyrimidine derivatives and can be a source of polymorphism. Different tautomers may crystallize in distinct crystal forms, each with its own unique set of properties. The specific tautomer present in the solid state is often stabilized by the network of intermolecular interactions within the crystal.
While the direct study of polymorphism in 4,5-Dihydro-oxypyrimidine is an area that warrants further investigation, the analysis of its derivatives' crystal structures underscores the importance of intermolecular forces in determining their solid-state arrangements and highlights the potential for polymorphic behavior in this class of compounds.
Computational Chemistry and Quantum Mechanical Modeling
Computational chemistry and quantum mechanical modeling have emerged as indispensable tools for elucidating the intricate details of molecular structure, properties, and reactivity. For 4,5-Dihydro-oxypyrimidine and its derivatives, these computational approaches provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 4,5-Dihydro-oxypyrimidine derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and intermolecular interactions. Functionals such as B3LYP and M06-2X, combined with various basis sets, are commonly employed to optimize molecular geometries and calculate electronic properties.
A key aspect of these calculations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4,5-Dihydro-oxypyrimidine, the MEP can identify sites susceptible to electrophilic or nucleophilic attack, as well as regions prone to hydrogen bonding.
The table below summarizes typical electronic properties of a substituted dihydropyrimidinone derivative calculated using DFT.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These are representative values for a substituted dihydropyrimidinone and can vary depending on the specific substituents and the level of theory used.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 4,5-Dihydro-oxypyrimidine derivatives, MD simulations are particularly useful for exploring their conformational landscapes and understanding the influence of the surrounding environment, such as solvent molecules. nih.govnih.gov
These simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energy barriers between different conformations. This is crucial for understanding how the molecule might interact with biological targets, such as proteins. By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide a realistic picture of how the solvent affects the molecule's structure and dynamics. nih.gov
In the context of drug design, MD simulations are often used to study the stability of a ligand (like a dihydropyrimidine derivative) when bound to a protein's active site. nih.gov These simulations can help to predict the binding affinity and identify key interactions that stabilize the ligand-protein complex. nih.gov
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.govrsc.orgyoutube.comgaussian.comnih.govchemrxiv.orgnih.govnih.govnih.govdiva-portal.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating NMR chemical shifts. youtube.comgaussian.comnih.govconicet.gov.arimist.ma By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. nih.govrsc.orgchemrxiv.orgnih.gov Comparing the calculated chemical shifts with experimental data can aid in the structural elucidation of newly synthesized dihydropyrimidine derivatives. nih.govrsc.orgchemrxiv.org
Similarly, DFT calculations can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.netnih.govnih.govdiva-portal.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. This analysis helps in assigning specific vibrational modes to the observed IR absorption bands, providing a deeper understanding of the molecule's vibrational properties. researchgate.net
The table below shows a comparison of experimental and calculated vibrational frequencies for a dihydropyrimidinone derivative.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3250 | 3265 |
| C=O stretch | 1680 | 1695 |
| C=C stretch | 1620 | 1630 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled for better comparison.
Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides powerful tools to map out reaction pathways and identify transition states, which are the high-energy structures that connect reactants to products. For the synthesis of 4,5-Dihydro-oxypyrimidine and its derivatives, often prepared via the Biginelli reaction, these calculations can elucidate the step-by-step process of bond formation and breaking. rsc.orgresearchgate.netchemmethod.comunits.itresearchgate.netmdpi.comresearchgate.netdntb.gov.uawikipedia.orgorganic-chemistry.orgillinois.edu
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding the reaction rate. Different proposed mechanisms for the Biginelli reaction, for instance, can be computationally evaluated to determine the most likely pathway. researchgate.netwikipedia.orgorganic-chemistry.org
These calculations can also shed light on the role of catalysts in the reaction, showing how they lower the activation energy and facilitate the transformation. For stereoselective reactions, computational studies can explain the origin of the observed stereochemistry by comparing the energies of the transition states leading to different stereoisomers. rsc.orgresearchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. chemrxiv.org While more commonly applied in the context of biological activity (QSAR), the principles of QSRR can be applied to chemical reactions. chemrxiv.orgnih.govnih.govmdpi.commdpi.com
In the context of 4,5-Dihydro-oxypyrimidine synthesis, a QSRR model could be developed to predict the reaction yield or rate based on the properties of the starting materials. This involves calculating a set of molecular descriptors for each reactant. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological, and they quantify different aspects of the molecule's structure.
Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates these descriptors with the observed reactivity. A well-validated QSRR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of more efficient synthetic routes. chemrxiv.org This approach can accelerate the optimization of reaction conditions and the discovery of novel dihydropyrimidine derivatives with desired properties. chromatographyonline.com
Applications and Advanced Material Science Context of 4,5 Dihydro Oxypyrimidine
4,5-Dihydro-oxypyrimidine as a Versatile Synthetic Building Block
The utility of the 4,5-dihydro-oxypyrimidine framework lies in its capacity to serve as a precursor and intermediate in the synthesis of a diverse array of more complex molecules. This versatility stems from the presence of multiple reactive sites within its structure, allowing for various chemical transformations.
Precursor for the Synthesis of Complex Heterocyclic Systems
The 4,5-dihydro-oxypyrimidine moiety is a well-established starting point for the synthesis of fused heterocyclic systems. The inherent functionality of the ring system, including the reactive nitrogen atoms and the carbonyl group, allows for annulation reactions to construct bicyclic and polycyclic structures. For instance, derivatives of 3,4-dihydropyrimidin-2(1H)-thione, which are structurally related to 4,5-dihydro-oxypyrimidine, can be utilized to prepare thiazolo[3,2-a]pyrimidine derivatives. nih.gov This transformation involves the reaction of the dihydropyrimidine (B8664642) with reagents like ethyl chloroacetate, leading to the formation of a new thiazole (B1198619) ring fused to the original pyrimidine (B1678525) core. nih.gov
The general reactivity of dihydropyrimidinones, accessible through multicomponent reactions like the Biginelli reaction, underscores their role as precursors to a wide range of heterocyclic compounds with potential biological activities. nih.govnih.gov These reactions demonstrate the ability of the dihydropyrimidine core to undergo further chemical modifications to generate novel and structurally diverse molecules.
Intermediate in Multi-Step Organic Synthesis
Beyond being a starting material, the 4,5-dihydro-oxypyrimidine scaffold often appears as a crucial intermediate in multi-step synthetic sequences. Its formation via reactions such as the Biginelli condensation provides a rapid and efficient entry point to a class of compounds that can be further elaborated. nih.govbeilstein-journals.orgmdpi.com The Biginelli reaction itself, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a classic example of a multicomponent reaction that generates substituted 3,4-dihydropyrimidin-2(1H)-ones. nih.govbeilstein-journals.orgmdpi.com
These dihydropyrimidine intermediates can then be subjected to a variety of subsequent chemical transformations, including oxidation, reduction, and substitution reactions, to access a broad spectrum of target molecules. For example, the synthesis of certain complex alkaloids isolated from marine sources incorporates the dihydropyrimidine backbone, highlighting its significance as a key intermediate in natural product synthesis. nih.gov
Role in Catalysis and Coordination Chemistry
While the primary application of 4,5-dihydro-oxypyrimidine has been in synthetic organic chemistry, its structural features suggest potential roles in catalysis and coordination chemistry. The presence of nitrogen and oxygen donor atoms makes it a candidate for ligand development.
Ligands for Transition Metal Catalysis
The nitrogen atoms within the 4,5-dihydro-oxypyrimidine ring, along with the exocyclic oxygen atom, can act as coordination sites for transition metals. Although specific examples focusing solely on 4,5-dihydro-oxypyrimidine as a ligand are not extensively documented in readily available literature, the broader class of pyrimidine-based ligands is well-established in coordination chemistry. These ligands can coordinate to a variety of metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. The development of new synthetic methods often relies on transition metal catalysis, and the exploration of novel ligand scaffolds is a continuous effort to improve catalytic efficiency. rsc.org
Organocatalytic Applications
The field of organocatalysis, which utilizes small organic molecules as catalysts, presents opportunities for the application of 4,5-dihydro-oxypyrimidine derivatives. The basic nitrogen atoms within the ring system could potentially act as Brønsted or Lewis bases to activate substrates in various organic transformations. While direct organocatalytic applications of the parent 4,5-dihydro-oxypyrimidine are not prominently reported, the principles of organocatalysis suggest that appropriately functionalized derivatives could be designed to catalyze specific reactions. For instance, the synthesis of dihydropyrimidinones can be achieved using organocatalysts, indicating the interaction of such scaffolds with catalytic cycles. rsc.org
Chiral Ligands Derived from 4,5-Dihydro-oxypyrimidine Scaffolds
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The 4,5-dihydro-oxypyrimidine scaffold, with its potential for stereogenic centers, offers a platform for the design of new chiral ligands. By introducing chiral substituents or creating a chiral backbone, it is conceivable to synthesize enantiomerically pure 4,5-dihydro-oxypyrimidine derivatives that can coordinate to metal centers and induce stereoselectivity in catalytic reactions. The synthesis of chiral dihydropyrimidinones has been explored, often involving chiral auxiliaries or asymmetric catalytic methods. rsc.org These chiral scaffolds could then be employed as ligands in asymmetric transition metal catalysis, contributing to the ever-expanding toolbox of chiral catalysts.
Incorporation into Advanced Materials
The unique structural and electronic characteristics of the 4,5-dihydropyrimidine scaffold, particularly those bearing an oxo-group (dihydropyrimidinones), render it a valuable building block for the development of advanced materials. The inherent properties of the pyrimidine ring, such as its electron-deficient nature and the presence of nitrogen atoms capable of hydrogen bonding and metal coordination, are harnessed in various material science applications. nih.govresearchgate.net While research on the unsubstituted 4,5-dihydro-oxypyrimidine is limited, extensive studies on its derivatives demonstrate their successful incorporation into polymers, supramolecular structures, and framework materials. These derivatives serve as a strong indicator of the potential held by the core 4,5-dihydro-oxypyrimidine structure in materials science.
Monomers for Polymer Synthesis (e.g., functional polymers)
The 4,5-dihydro-oxypyrimidine framework can be chemically modified to introduce polymerizable groups, thereby serving as a monomer for the synthesis of functional polymers. The pyrimidine nucleus is a versatile scaffold that allows for the attachment of various functional groups, which can then participate in polymerization reactions. mdpi.com For instance, the synthesis of pyrimidine acrylamides has been demonstrated through an N-acylation reaction, introducing a polymerizable acrylamide (B121943) moiety onto the pyrimidine ring. mdpi.com
A key strategy in polymer chemistry involves solid-phase synthesis, where a versatile building block is immobilized on a resin and sequentially reacted to build complex molecules and polymers. nih.gov Dichloronitropyrimidine, a related pyrimidine derivative, has been successfully employed as a foundational building block in the solid-phase synthesis of various pharmacologically significant scaffolds. nih.gov This approach highlights the feasibility of using functionalized pyrimidine units, including 4,5-dihydro-oxypyrimidine derivatives, as monomers. By anchoring a suitably modified 4,5-dihydro-oxypyrimidine onto a solid support, it is possible to construct polymers with a pyrimidine-containing backbone or side chains, leading to materials with tailored properties for specific applications.
Table 1: Examples of Polymerizable Pyrimidine Derivatives
| Pyrimidine Precursor | Functionalization Reaction | Resulting Monomer/Building Block | Potential Polymer Type | Reference |
| 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one | N-acylation with carboxylic acids | Pyrimidine Acrylamides | Functional Polyamides/Polyacrylates | mdpi.com |
| 4,6-dichloro-5-nitropyrimidine | Nucleophilic substitution with amino acids on a solid support | Resin-bound pyrimidine derivatives | Peptidomimetic polymers, Functional polyamides | nih.gov |
Components in Supramolecular Assemblies
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π interactions, and van der Waals forces. wikipedia.org The 4,5-dihydro-oxypyrimidine scaffold is exceptionally well-suited for constructing supramolecular assemblies due to the presence of both hydrogen bond donor (N-H) and acceptor (C=O and ring nitrogens) sites. These sites can engage in specific and directional interactions to form well-ordered, large-scale structures.
Research on the more complex pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, which contain a dihydropyrimidine-like core, has shown their remarkable ability to self-assemble into intricate, flower-shaped superstructures. nih.govnih.govresearchgate.net The formation of these complex architectures is driven by a hierarchy of non-covalent interactions, primarily hydrogen bonding between the pyrimidine bases. nih.govresearchgate.net The crystal structure analysis of these nucleosides reveals detailed base-pairing motifs, such as reverse Watson-Crick base pairs, which are responsible for connecting the individual molecular units into the larger assembly. researchgate.net
Role in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The nitrogen atoms within the pyrimidine ring act as excellent coordination sites for metal ions, making pyrimidine derivatives valuable organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comrsc.orgrsc.org MOFs are crystalline materials with high porosity, constructed from metal ions or clusters connected by organic ligands. mdpi.com
Several studies have demonstrated the use of pyrimidine-based ligands in constructing MOFs with diverse topologies and functionalities. For example, a 3D MOF based on a pyrimidine-4,6-dicarboxylate (pmdc) ligand and lead(II) ions has been synthesized, exhibiting a novel topology and photoluminescent properties. mdpi.com In another example, a stable, porous indium-based MOF was prepared using (2-pyrimidin-5-yl)terephthalic acid as the linker, showing remarkable selectivity for gas separation. rsc.org The incorporation of the pyrimidine moiety into the MOF structure can influence its porosity, stability, and catalytic or sensing capabilities.
In addition to MOFs, pyrimidine derivatives are also used to construct Covalent Organic Frameworks (COFs). COFs are porous, crystalline polymers formed by the covalent bonding of organic building blocks. researcher.liferesearchgate.net Novel pyrimidine-cored COFs have been synthesized and utilized for the adsorption of heavy metal ions from aqueous solutions. researcher.life These COFs form complexes with metal ions through the chelating sites provided by the nitrogen and oxygen atoms in their structure. Furthermore, pyrimidine-containing COFs have been developed as efficient photocatalysts for the production of hydrogen peroxide. researchgate.net The designability of the pyrimidine core allows for the creation of COFs with tailored functionalities for applications in catalysis, adsorption, and electrocatalysis. researchgate.net
Table 2: Selected Pyrimidine-Based MOFs and COFs
| Framework Type | Pyrimidine-Based Ligand | Metal/Linkage | Key Feature/Application | Reference |
| MOF | Pyrimidine-4,6-dicarboxylate | Lead(II) | Unprecedented topology, Photoluminescence | mdpi.com |
| MOF | (2-pyrimidin-5-yl)terephthalic acid | Indium(III) | High gas sorption capacity and selectivity | rsc.org |
| MOF | 4,6-diamino-2-pyrimidinethiol | Zinc(II), Cobalt(II) | Antibacterial and antioxidant activities | rsc.org |
| COF | Pyrimidine-cored triamine | Imine linkage | Adsorption of heavy metal ions (e.g., Cu²⁺) | researcher.life |
| COF | Pyrimidine-containing building blocks | Imine linkage | Photocatalytic production of hydrogen peroxide | researchgate.net |
| COF | Pyrimidine-modified building blocks | Povarov reaction | Electrocatalyst for Oxygen Evolution Reaction (OER) | researchgate.net |
Potential in Photonics or Optoelectronic Materials
Pyrimidine-based π-conjugated compounds have garnered significant attention for their application as active layers in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). researchgate.net The pyrimidine ring is highly π-deficient, meaning it has a strong tendency to accept electrons. researchgate.net This characteristic makes it an ideal component in "push-pull" or donor-acceptor molecular architectures, which are fundamental to the design of many organic electronic materials. researchgate.net
In these systems, the electron-deficient pyrimidine core is coupled with an electron-donating group, leading to an internal charge transfer upon excitation, which often results in luminescence. researchgate.net By modifying the substituents on the pyrimidine ring, it is possible to finely tune the optoelectronic properties, such as the emission color and the energy gap between singlet and triplet states. nih.gov
For example, a series of green-emitting thermally activated delayed fluorescence (TADF) emitters was developed using a 2-substituted pyrimidine moiety as the electron acceptor. nih.gov OLEDs fabricated with these pyrimidine-based emitters achieved a high external quantum efficiency of nearly 25% with slow efficiency roll-off at high luminance. nih.gov The versatility of the pyrimidine scaffold allows for the development of materials with a wide range of photophysical properties, making 4,5-dihydro-oxypyrimidine derivatives promising candidates for future applications in organic electronics, sensors, and nonlinear optics. nih.govresearchgate.net
Table 3: Optoelectronic Properties of Selected Pyrimidine Derivatives
| Pyrimidine Derivative Class | Molecular Design | Application | Key Performance Metric | Reference |
| Arylpyrimidines | Extended π-conjugated scaffold | Luminescent materials | Blue light emission (λem = 399-443 nm) | researchgate.net |
| Spirofluorene-substituted pyrimidines | Donor-Acceptor scaffold | OLED emitters | High fluorescence quantum yields (ΦF = 0.37-0.63) | researchgate.net |
| Phenoxazine-pyrimidine compounds | D-π-A-π-D configuration | TADF emitters for OLEDs | External Quantum Efficiency (EQE) ≈ 25% | nih.gov |
Future Directions and Emerging Research Paradigms in 4,5 Dihydro Oxypyrimidine Chemistry
Exploration of Uncharted Reactivity and Transformation Pathways
While the fundamental reactivity of the 4,5-dihydro-oxypyrimidine core is understood, a vast landscape of uncharted chemical transformations remains to be explored. Future research will likely delve into novel cycloaddition reactions, ring expansions, and C-H functionalization strategies to build molecular complexity. Investigating the reactivity of substituted derivatives will be crucial, as substituents can dramatically influence the electronic properties and steric environment of the heterocyclic core, opening up new avenues for chemical diversification. nih.govnih.gov For instance, the introduction of electron-withdrawing or -donating groups at various positions on the ring could lead to unexpected reaction pathways and the formation of novel fused heterocyclic systems.
A deeper understanding of the tautomeric equilibria and conformational dynamics of 4,5-dihydro-oxypyrimidines will also be a key area of focus. These studies will be essential for predicting and controlling the regioselectivity and stereoselectivity of their reactions. The strategic application of computational chemistry will be instrumental in guiding these explorations, allowing for the in silico prediction of reaction outcomes and the design of experiments to probe novel reactivity.
Development of Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly shaping the landscape of organic synthesis, and the production of 4,5-dihydro-oxypyrimidine derivatives is no exception. Future efforts will be directed towards developing more sustainable and environmentally friendly synthetic protocols. researchgate.net This includes the use of renewable starting materials, greener solvents, and catalytic methods that minimize waste generation. mdpi.commdpi.comnih.gov
Microwave-assisted organic synthesis (MAOS) and flow chemistry are two promising technologies that can significantly enhance the sustainability of these synthetic processes. researchgate.net MAOS can dramatically reduce reaction times and energy consumption, while flow chemistry offers advantages in terms of safety, scalability, and process control. researchgate.net Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral 4,5-dihydro-oxypyrimidines will be a major focus, as enantiomerically pure compounds are often required for biological applications.
| Synthesis Method | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |
| Multicomponent Reactions | Atom economy, operational simplicity, rapid access to molecular diversity. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Advancements in In Situ Spectroscopic Monitoring of Reactions
A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. Advancements in in situ spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will enable the real-time monitoring of reactions involving 4,5-dihydro-oxypyrimidines. nih.gov This will provide invaluable insights into the formation of transient intermediates and the kinetics of these reactions.
The ability to directly observe the species present in a reaction mixture as it evolves will allow for a more rational approach to reaction optimization. For example, the identification of a short-lived intermediate could suggest modifications to the reaction conditions to favor its conversion to the desired product. Furthermore, the data obtained from in situ monitoring can be used to validate and refine computational models of reaction mechanisms.
Design of Novel Materials with Tailored Properties Based on 4,5-Dihydro-oxypyrimidine Scaffolds
The unique structural and electronic properties of the 4,5-dihydro-oxypyrimidine scaffold make it an attractive building block for the design of novel functional materials. researchgate.net By incorporating this heterocyclic unit into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies, it may be possible to create materials with tailored optical, electronic, and catalytic properties.
For example, polymers containing the 4,5-dihydro-oxypyrimidine moiety could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors. The hydrogen-bonding capabilities of the dihydropyrimidine (B8664642) core could also be exploited to direct the self-assembly of complex supramolecular architectures with potential applications in areas such as drug delivery and catalysis.
Addressing Grand Challenges in Heterocyclic Chemistry Through 4,5-Dihydro-oxypyrimidine Research
Research on 4,5-dihydro-oxypyrimidines is well-positioned to contribute to solving some of the grand challenges in heterocyclic chemistry. nih.gov The development of efficient and selective methods for the synthesis and functionalization of this scaffold will not only provide access to new chemical entities but also advance the broader field of synthetic methodology. nih.gov
Furthermore, the exploration of the biological activities of 4,5-dihydro-oxypyrimidine derivatives could lead to the discovery of new therapeutic agents for a range of diseases. scispace.com The versatility of this scaffold suggests that it could serve as a privileged structure in medicinal chemistry, providing a starting point for the development of potent and selective modulators of various biological targets. nih.govnih.gov By addressing these fundamental challenges, research in this area will continue to have a significant impact on both academic and industrial chemistry.
Q & A
Q. What are the established synthetic routes for 4,5-dihydro-oxypyrimidine derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 4,5-dihydro-oxypyrimidine derivatives typically involves cyclocondensation of β-keto esters with urea or thiourea derivatives under acidic or basic conditions. For example, 4,6-dihydroxy-2-methylpyrimidine is synthesized via condensation of methyl acetoacetate with urea, followed by acid-catalyzed cyclization. Reaction parameters such as temperature (e.g., reflux at 120°C), solvent (e.g., ethanol or acetic acid), and catalyst (e.g., HCl or NaOH) significantly affect yields. Thermo Scientific Chemicals reports a purity of >95% for such products under optimized conditions .
Q. How can researchers characterize the structural and electronic properties of 4,5-dihydro-oxypyrimidine derivatives?
Methodological Answer: Common techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å in pyrimidine rings) .
- NMR spectroscopy : Distinct proton environments (e.g., NH peaks at δ 10–12 ppm, aromatic protons at δ 6–8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 126.12 for C₅H₆N₂O₂) .
- IR spectroscopy : Stretching vibrations for OH (3200–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data for 4,5-dihydro-oxypyrimidine tautomers be resolved?
Methodological Answer: Tautomeric equilibria (e.g., keto-enol forms) complicate spectral interpretation. Strategies include:
- Variable-temperature NMR : Monitors shifts in proton environments to identify dominant tautomers .
- Computational modeling : Density Functional Theory (DFT) calculates energy differences between tautomers (e.g., ΔG < 2 kcal/mol favoring keto forms) .
- Crystallographic validation : Single-crystal X-ray structures (e.g., P2₁/c space group) confirm dominant tautomeric states .
Data Contradiction Example:
| Technique | Observed Feature | Interpretation Challenge | Resolution Method |
|---|---|---|---|
| NMR (δ 12 ppm) | Broad NH peak | Keto vs. enol tautomers | VT-NMR at 25–60°C |
Q. What strategies optimize 4,5-dihydro-oxypyrimidine derivatives for pharmacological applications?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, chloro) at positions 2, 4, or 6 to modulate bioactivity. For instance, 2-methyl derivatives show enhanced solubility in NaOH (up to 50 mg/mL) .
- In vitro testing : Screen against target enzymes (e.g., dihydrofolate reductase) using fluorometric assays (IC₅₀ values < 10 μM reported for antitumor analogs) .
- Metabolic stability : Assess via liver microsome assays (e.g., t₁/₂ > 60 minutes for halogenated derivatives) .
Q. How should researchers address discrepancies in reported melting points for 4,5-dihydro-oxypyrimidine analogs?
Methodological Answer: Variations in melting points (e.g., >300°C vs. 360°C) arise from:
Q. What green chemistry approaches are applicable to 4,5-dihydro-oxypyrimidine synthesis?
Methodological Answer:
- Solvent-free synthesis : Microwave-assisted reactions reduce energy use (e.g., 80% yield in 20 minutes) .
- Catalyst-free conditions : Utilize water as a solvent for cyclocondensation (e.g., NaOH-mediated, 75% yield) .
- Waste minimization : Recover urea derivatives via column chromatography (silica gel, ethyl acetate/hexane) .
Guidelines for Rigorous Research
- Literature review : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Molecules) over vendor catalogs .
- Data validation : Cross-check CAS/EINECS identifiers (e.g., CAS 1193-24-4 vs. 40497-30-1) to avoid misidentification .
- Safety protocols : Adopt GHS-compliant handling (e.g., wear gloves, avoid inhalation) for pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
